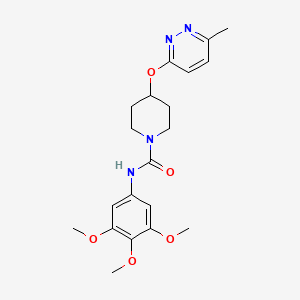

4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(6-methylpyridazin-3-yl)oxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5/c1-13-5-6-18(23-22-13)29-15-7-9-24(10-8-15)20(25)21-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-6,11-12,15H,7-10H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREDLVSCQZOGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activities associated with this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure

The compound can be described by its IUPAC name and molecular structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₃O₄

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may inhibit pathways critical for cancer cell proliferation, particularly through modulation of the Raf/MEK/ERK signaling cascade. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Antiproliferative Effects

A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 5.60 ± 0.15 | |

| HCT-116 (Colon) | 2.12 ± 0.18 | |

| PC-3 (Prostate) | 3.60 ± 1.08 |

These findings indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted the importance of specific functional groups in enhancing biological activity. The presence of the trimethoxyphenyl group appears to play a crucial role in increasing potency against cancer cells, while modifications on the piperidine ring can affect selectivity and efficacy.

Case Studies

Several case studies have been documented regarding the use of this compound in experimental settings:

- In Vivo Efficacy : In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups treated with vehicle alone.

- Combination Therapy : When used in conjunction with sorafenib, a known anticancer agent, there was a synergistic effect observed, leading to enhanced antiproliferative activity against resistant cancer cell lines.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide with related compounds:

Key Observations :

- The 3,4,5-trimethoxyphenyl group is a shared feature in compounds with microtubule-disrupting or cytotoxic activity .

- Piperidine-carboxamide derivatives (e.g., the target compound) prioritize solubility and bioavailability through heterocyclic oxygen/nitrogen atoms, whereas thiazole-pyrimidine analogs (e.g., 4c ) may enhance rigidity for target binding .

- Chromen-chalcone hybrids (e.g., 17 ) exhibit superior antimitotic activity due to dual binding motifs (chalcone and trimethoxyphenyl groups) .

Q & A

What are the critical considerations for optimizing the synthesis of 4-((6-methylpyridazin-3-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide to ensure high yield and purity?

Basic Research Question

Synthesis optimization requires attention to reaction conditions (e.g., solvent choice, temperature, and catalyst efficiency). For example, coupling reactions involving piperidine derivatives often employ dichloromethane (DCM) as a solvent under basic conditions (e.g., NaOH) to facilitate nucleophilic substitution . Post-synthesis purification via column chromatography or HPLC (≥98% purity) is critical, as impurities can skew biological activity data . Monitoring intermediates using techniques like TLC (Rf values) ensures reaction progression .

How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?

Advanced Research Question

X-ray crystallography remains the gold standard for unambiguous structural determination. Programs like SHELXL refine small-molecule structures by analyzing diffraction data, resolving ambiguities in piperidine ring conformations or substituent orientations . For computational validation, molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, which can cross-validate crystallographic data . Discrepancies between computational and experimental results may indicate conformational flexibility or crystal packing effects .

What methodologies are recommended for evaluating the compound’s biological activity, particularly kinase inhibition or antimicrobial effects?

Basic Research Question

For kinase inhibition, use in vitro assays like ADP-Glo™ Kinase Assays with recombinant kinases (e.g., PI3K or mTOR) at varying concentrations (1–100 µM) to determine IC50 values . For antimicrobial activity, follow CLSI guidelines with MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains, referencing structural analogs with methoxy or pyridazine groups known to enhance membrane permeability .

How can structure-activity relationship (SAR) studies guide the rational design of derivatives with improved potency?

Advanced Research Question

Systematic SAR involves modifying substituents on the pyridazine ring (e.g., methyl group at position 6) and the trimethoxyphenyl moiety. For example, replacing methyl with bulkier groups (e.g., cyclopentyl) may alter steric hindrance and binding affinity . Parallel synthesis of analogs (e.g., halogenated or nitro-substituted derivatives) followed by enzymatic assays identifies key pharmacophores. Contradictory activity data (e.g., reduced potency with electron-withdrawing groups) may suggest competing electronic and steric effects .

What analytical techniques are essential for characterizing this compound and its metabolites?

Basic Research Question

High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. NMR (1H/13C) resolves proton environments, particularly the piperidine carboxamide and pyridazine oxygen linkage . For metabolic studies, LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations, focusing on oxidative demethylation or glucuronidation .

How should researchers address contradictions in biological data across different experimental models?

Advanced Research Question

Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from pharmacokinetic limitations (e.g., poor solubility or rapid clearance). Address this by:

- Measuring logP values to assess lipid solubility .

- Performing plasma stability assays to identify metabolic hotspots .

- Cross-referencing with structurally similar compounds (e.g., pyrimidine carboxamides) to identify scaffold-specific liabilities .

What strategies are effective for resolving enantiomeric impurities in chiral derivatives of this compound?

Advanced Research Question

Chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers with high resolution . For asymmetric synthesis, employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like piperidine ring formation. Circular dichroism (CD) spectroscopy validates enantiomeric excess (>99%) .

How can in silico toxicity prediction models inform the safety profile of this compound?

Advanced Research Question

Tools like ProTox-II or Derek Nexus predict hepatotoxicity, mutagenicity, and cardiotoxicity based on structural alerts (e.g., the trimethoxyphenyl group’s potential for CYP inhibition) . Validate predictions with Ames tests (mutagenicity) and hERG channel binding assays (cardiotoxicity) .

What experimental approaches validate target engagement in cellular models?

Advanced Research Question

Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stability shifts upon compound treatment . CRISPR-Cas9 knockout of the putative target (e.g., kinase genes) should abolish compound activity, confirming mechanism-specific effects .

How can researchers ensure compound stability during long-term storage?

Basic Research Question

Store lyophilized samples at -80°C under argon to prevent hydrolysis or oxidation. For solutions, use anhydrous DMSO with desiccants to minimize water uptake. Monitor stability via periodic HPLC analysis (e.g., every 6 months) to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.